molecular formula C15H11BrO2 B592735 5-Bromo-3,4-dimethyl-9H-xanthen-9-one CAS No. 1035912-43-6

5-Bromo-3,4-dimethyl-9H-xanthen-9-one

Cat. No. B592735
CAS RN: 1035912-43-6
M. Wt: 303.155
InChI Key: VHNBEPKDBMMDES-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a biochemical compound with the molecular formula C15H11BrO2 and a molecular weight of 303.15 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one is 1S/C15H11BrO2/c1-8-6-7-11-13 (17)10-4-3-5-12 (16)15 (10)18-14 (11)9 (8)2/h3-7H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.

Scientific Research Applications

Synthetic Pathways and Applications

  • Bromination as a Synthetic Route: A study by Nikishin and Fedotova (2007) highlighted the bromination of 9-dimedonyl-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, leading to a new series of substituted hydrochromeno[2,3,4-kl]xanthenones. This process opens avenues for synthesizing compounds with potential applications in developing poorly accessible compounds, including heteroanalogs, demonstrating the versatility of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one derivatives in synthetic organic chemistry Nikishin & Fedotova, 2007.

Anticancer Research

  • Inhibition Against Cancer Cell Growth: Research by Liu et al. (2017) synthesized xanthone derivatives, including structures related to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, to evaluate their in vitro inhibition activities against cancer cell lines. One derivative showed significant activity against the MDA-MB-231 cell line, highlighting the potential of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one derivatives in anticancer therapy Liu et al., 2017.

Alzheimer's Disease Treatment

  • Novel Compounds for Alzheimer’s Disease: Figueroa-Villar et al. (2017) described the synthesis of novel compounds for Alzheimer’s disease treatment, showcasing the structural similarity of these compounds to tacrine, a notable acetylcholinesterase inhibitor. This study underscores the therapeutic potential of xanthene derivatives in neurodegenerative disease management Figueroa-Villar, 2017.

Green Chemistry Applications

  • Eco-Friendly Catalysis: A study by Samani et al. (2018) focused on the green synthesis of xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst. This approach emphasizes the environmental benefits of employing eco-friendly and reusable catalysts in chemical synthesis, aligning with sustainability goals in the chemical industry Samani et al., 2018.

Biological and Pharmacological Activities

  • Biological Evaluation of Xanthones: Lemos et al. (2019) synthesized aminated xanthones, exploring their potential as p53-activating agents with antitumor activity. This research highlights the significant biological and pharmacological activities of xanthone derivatives, including those related to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, in cancer treatment Lemos et al., 2019.

Safety and Hazards

The specific safety and hazard information for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one was not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research involving 5-Bromo-3,4-dimethyl-9H-xanthen-9-one are not specified in the retrieved data. Given its use in proteomics research , it may be involved in studies aimed at understanding protein function and interactions.

properties

IUPAC Name

5-bromo-3,4-dimethylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNBEPKDBMMDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dimethyl-9H-xanthen-9-one

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